

# PI3K Inhibitors in Advanced Breast Cancer

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Izorlisib

CAS No.: 1007207-67-1

Cat. No.: S548364

Get Quote

| Inhibitor Name                  | Key Target                   | Approved Combination Regimen | Indication (HR-positive, HER2-negative, PIK3CA-mutated)                    | Key Clinical Trial  |
|---------------------------------|------------------------------|------------------------------|----------------------------------------------------------------------------|---------------------|
| <b>Inavolisib</b><br>[1] [2]    | PI3K $\alpha$<br>(selective) | Palbociclib +<br>Fulvestrant | Locally advanced or metastatic breast cancer with endocrine resistance [1] | INAVO120<br>[1] [2] |
| <b>Alpelisib</b> [3]<br>[4] [5] | PI3K $\alpha$<br>(selective) | Fulvestrant                  | Advanced or metastatic breast cancer post-endocrine therapy [3] [5]        | SOLAR-1 [3]         |

## Mechanism and Experimental Context

Understanding the mechanism of action and the rationale behind these combination protocols can provide a solid foundation for your own research, even in the absence of a direct **Izorlisib** protocol.

- Mechanism of Action:** Both inavolisib and alpelisib are **alpha-selective inhibitors** of the Class I phosphatidylinositol-3-kinase (PI3K). They specifically target the p110 $\alpha$  catalytic subunit encoded by the *PIK3CA* gene [3] [6] [7]. Mutations in this gene lead to hyperactivation of the PI3K/AKT/mTOR pathway, which drives tumor growth and is a common mechanism of resistance to endocrine therapy in breast cancer [3] [8]. Inhibiting this pathway can help overcome treatment resistance.
- Rationale for Combination Therapy:** The approved protocols combine a PI3K $\alpha$  inhibitor with other agents to attack the cancer through multiple mechanisms simultaneously [7] [8]:

- **With Fulvestrant:** Fulvestrant is an endocrine therapy that degrades the estrogen receptor. Using it with a PI3K inhibitor tackles both the hormone-driven growth and the mutation-driven resistance pathway [3].
- **With Palbociclib and Fulvestrant:** This triple combination adds a CDK4/6 inhibitor (palbociclib), which blocks cell cycle progression. This three-pronged approach targets estrogen signaling, PI3K-driven survival, and cell cycle proliferation concurrently [1] [2].

The diagram below illustrates the signaling pathway and the points of inhibition for these drugs.



[Click to download full resolution via product page](#)

## Suggested Research Directions

Since a direct protocol for **Izorlisib** is not available, here are some actionable steps you can take to advance your work:

- **Verify the Compound Identity:** Double-check the nomenclature in your internal documents or with your source. The intended target for your experiments may be one of the established inhibitors, or a pre-clinical compound with a similar code.
- **Consult Broader Literature:** Look for research on **pan-PI3K inhibitors** or **PI3K $\delta$  inhibitors** (often used in hematological malignancies), as "**Izorlisib**" could potentially relate to one of these other classes. The mechanisms and resistance profiles differ, which would significantly alter your experimental design [6].
- **Focus on the Pathway:** Your experimental design can be guided by the well-established principles of targeting the PI3K pathway. Key considerations include:
  - **Mutation Testing:** Confirm the presence of activating *PIK3CA* mutations in your experimental models, as this is a strong predictor of response to PI3K $\alpha$  inhibitors [3] [1].
  - **Managing Resistance:** Investigate potential resistance mechanisms, such as **loss of PTEN** function or upregulation of alternative pathways, which are common challenges with PI3K inhibitors [6].
  - **Toxicity Profiling:** Be aware of class-effect toxicities, particularly **hyperglycemia**, which requires careful monitoring and management in both clinical and pre-clinical settings [3] [1].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. FDA approves inavolisib with palbociclib and fulvestrant for ... [fda.gov]
2. Inavolisib Regimen Approved for Certain Breast Cancers [aacr.org]
3. Alpelisib: A Novel Therapy for Patients With PIK3CA ... [pmc.ncbi.nlm.nih.gov]
4. Alpelisib: Uses, Interactions, Mechanism of Action [go.drugbank.com]
5. Alpelisib (Piqray) | HemOnc.org - A Hematology Oncology ... [hemonc.org]
6. Targeting PI3K family with small-molecule inhibitors in cancer ... [molecular-cancer.biomedcentral.com]

7. Mechanism of Action | PIQRAY® (alpelisib) tablets | HCP [piqray-hcp.com]

8. Expert Consensus on the Clinical Application of PI3K/AKT/ ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [PI3K Inhibitors in Advanced Breast Cancer]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548364#izorlisib-protocol-modifications]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** info@smolecule.com

**Web:** www.smolecule.com